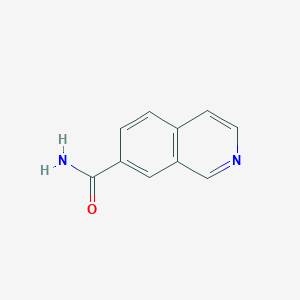

Isoquinoline-7-carboxamide

Description

The Isoquinoline (B145761) Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged scaffold." nih.govrsc.org This designation stems from its recurring presence in the core structure of numerous natural products and synthetically developed therapeutic agents that exhibit a broad spectrum of biological activities. nih.govrsc.org The structural rigidity and synthetic accessibility of the isoquinoline ring system make it an ideal framework for the design and development of novel drugs targeting a diverse array of physiological pathways and disease states. researchgate.nettandfonline.com

Derivatives of isoquinoline have been successfully developed into drugs for treating a wide range of conditions, including cancer, infectious diseases, neurological disorders, and cardiovascular diseases. nih.gov The versatility of the isoquinoline scaffold allows it to interact with various biological targets, such as enzymes and receptors, with high affinity and specificity. researchgate.nettandfonline.com Researchers have extensively explored modifications of the isoquinoline core, including its tetrahydroisoquinoline (THIQ) form, to modulate pharmacological properties and optimize therapeutic potential. tandfonline.comnuph.edu.ua The continued interest in this scaffold is driven by the consistent success in identifying new lead compounds for drug discovery programs. rsc.orgrsc.org

The significance of the isoquinoline framework is underscored by the large number of derivatives that are either in clinical use or undergoing clinical investigation. nih.gov Its ability to serve as a versatile template for creating libraries of compounds for high-throughput screening has cemented its status as a fundamental building block in the quest for new and effective medicines. researchgate.net

Positioning Isoquinoline-7-carboxamide within Contemporary Medicinal Chemistry Research

Within the broad family of isoquinoline-based compounds, this compound and its derivatives represent a specific and highly significant area of academic and industrial research. The strategic placement of a carboxamide group at the C-7 position of the isoquinoline or related scaffolds, such as tetrahydroisoquinoline, has been shown to be a critical determinant of biological activity in several therapeutic areas.

Academic investigations into this compound and its analogues have focused on their potential as targeted therapeutic agents. For instance, derivatives of tetrahydrothis compound have been identified as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a kinase implicated in inflammatory diseases like acute lung injury. acs.org In the realm of oncology, the positioning of carboxamide side chains on related polycyclic isoquinoline structures has been studied to understand its effect on cytotoxicity, with some analogues showing curative activity in preclinical cancer models. nih.govresearchgate.net Furthermore, specific derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide (B46738) have been developed as highly potent and selective antagonists for the kappa opioid receptor, which is a target for various neurological conditions. acs.orgnih.govnih.gov

The research focus on the 7-carboxamide substitution pattern highlights a targeted approach in medicinal chemistry, where specific positional isomers are synthesized and evaluated to achieve desired pharmacological profiles. This contrasts with broader explorations of the entire isoquinoline scaffold, indicating a more mature stage of research aimed at refining the structure-activity relationships (SAR) for specific biological targets.

Aims and Scope of Academic Investigations on this compound

The primary objective of academic research centered on this compound and its related structures is the discovery and optimization of novel, potent, and selective modulators of specific biological targets for therapeutic intervention. The scope of these investigations is typically multifaceted, encompassing chemical synthesis, biological evaluation, and computational modeling.

A central aim is the systematic exploration of the structure-activity relationship (SAR). Researchers synthesize series of analogues by modifying different parts of the lead molecule—the isoquinoline core, the carboxamide linker, and the substituents on the amide nitrogen—to understand how these changes affect potency and selectivity. For example, studies on kappa opioid receptor antagonists involved synthesizing numerous analogues to determine that specific stereochemistry and substitutions are crucial for high affinity and selectivity. acs.orgnih.gov

The scope of these academic studies involves:

Chemical Synthesis: Developing efficient and versatile synthetic routes to access a wide range of this compound derivatives and their analogues. nih.govnih.gov

In Vitro Biological Evaluation: Screening the synthesized compounds for their activity against specific targets using biochemical and cell-based assays. This often includes determining key parameters like IC₅₀ (half-maximal inhibitory concentration) or Ke/Kd (equilibrium/dissociation constants). acs.orgnih.gov

Selectivity Profiling: Assessing the activity of promising compounds against related biological targets to ensure selectivity and minimize potential off-target effects. nih.govnih.gov

Computational Modeling: Using molecular docking and other computational tools to rationalize observed SAR and to guide the design of new, more potent analogues. nih.gov

A significant focus is on identifying compounds with improved properties over existing agents, such as enhanced potency, greater selectivity, or novel mechanisms of action. The detailed findings from these academic pursuits provide a critical foundation for the potential development of new clinical candidates.

Detailed Research Findings

Academic research has yielded specific, quantifiable data on the biological activity of various isoquinoline-carboxamide derivatives.

One area of significant discovery is in the development of kinase inhibitors. A tetrahydrothis compound derivative was identified as a highly potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). The data below highlights its strong binding affinity and inhibitory function.

| Compound | Target | Kd (nM) | IC50 (nM) |

| 7ae (a tetrahydrothis compound derivative) | DDR1 | 2.2 | 6.6 |

| Data sourced from ACS Medicinal Chemistry Letters. acs.org |

In the field of neuropharmacology, extensive SAR studies have been conducted on 1,2,3,4-tetrahydro-3-isoquinolinecarboxamide derivatives as kappa opioid receptor (KOR) antagonists. The following table presents the binding affinities for several potent analogues.

| Compound | KOR Ke (nM) | µ-Opioid Receptor Selectivity (KOR vs MOR) | δ-Opioid Receptor Selectivity (KOR vs DOR) |

| JDTic (3) | 0.056 | 155-fold | 782-fold |

| 8a | 0.03 | 113-fold | 1000-fold |

| 8d | 0.037 | 108-fold | 1000-fold |

| 8e | 0.03 | 127-fold | 1200-fold |

| Data sourced from the Journal of Medicinal Chemistry. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGLAPZYXTXDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726972 | |

| Record name | Isoquinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158755-26-0 | |

| Record name | Isoquinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Isoquinoline 7 Carboxamide and Its Derivatives

Established Synthetic Routes to the Isoquinoline-7-carboxamide Core

The construction of the fundamental this compound structure can be achieved through several established synthetic strategies. These routes often involve the initial formation of the isoquinoline (B145761) ring system, followed by the introduction or modification of a functional group at the 7-position to yield the desired carboxamide.

One common approach involves the cyclization of appropriately substituted precursors. For instance, methods like the Pomeranz-Fritsch or the Bischler-Napieralski reaction can be employed to form the isoquinoline core. mdpi.comnumberanalytics.com The starting materials for these reactions are typically substituted benzylamines or phenethylamines, which undergo intramolecular cyclization to form the bicyclic isoquinoline skeleton. mdpi.com Subsequent functionalization at the 7-position is then required to introduce the carboxamide group.

Alternatively, the synthesis can commence from a precursor that already contains a nitrogen-containing functional group at the position corresponding to C7 of the final isoquinoline ring. For example, starting with a substituted phenyl derivative bearing a nitrile group, cyclization reactions can be designed to form the isoquinoline ring while retaining the nitrile at the 7-position. This nitrile can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the target carboxamide.

The table below summarizes some of the classical cyclization reactions used for the synthesis of the isoquinoline core, which can be adapted for the synthesis of this compound.

| Reaction Name | Precursors | General Description | Reference |

| Pomeranz-Fritsch Reaction | Benzaldehyde and aminoacetoaldehyde diethyl acetal | Acid-catalyzed cyclization to form the isoquinoline ring. | mdpi.comnumberanalytics.com |

| Bischler-Napieralski Reaction | β-Arylethylamide | Cyclization in an acidic medium to form a 3,4-dihydroisoquinoline (B110456), which is then oxidized to the isoquinoline. | clockss.orggoogle.com |

| Pictet-Spengler Reaction | β-Arylethylamine and an aldehyde | Condensation followed by cyclization to form a tetrahydroisoquinoline, which can be subsequently aromatized. | mdpi.comnumberanalytics.com |

Strategic Functionalization of the Isoquinoline Ring System at the 7-Position

Introducing a carboxamide group specifically at the 7-position of a pre-formed isoquinoline ring requires strategic functionalization. This is often achieved through a multi-step sequence starting from an unsubstituted or pre-functionalized isoquinoline.

A common strategy involves the initial introduction of a halogen atom, typically bromine or iodine, at the 7-position. This can be accomplished through electrophilic halogenation of the isoquinoline ring. The resulting 7-halo-isoquinoline can then undergo a variety of cross-coupling reactions to introduce the carboxamide functionality. For example, a palladium-catalyzed aminocarbonylation of 7-iodoisoquinoline (B1626360) with an appropriate amine in the presence of carbon monoxide is a direct method to form the desired carboxamide. mdpi.comresearchgate.net

Another approach is to first introduce a cyano group at the 7-position, often via a nucleophilic substitution of a halogen or through a Sandmeyer-type reaction from a 7-aminoisoquinoline. The resulting isoquinoline-7-carbonitrile (B1321890) can then be hydrolyzed under acidic or basic conditions to yield isoquinoline-7-carboxylic acid, which serves as a key intermediate. This carboxylic acid can then be activated, for example, by conversion to an acyl chloride or through the use of coupling agents, and subsequently reacted with an amine to furnish the this compound.

The functionalization of the isoquinoline core at the 7-position is a key step in the synthesis of this compound and its derivatives. The choice of method often depends on the availability of starting materials and the desired complexity of the final molecule.

Enantioselective and Diastereoselective Synthesis of Chiral Isoquinoline-7-carboxamides

The synthesis of chiral isoquinoline-7-carboxamides, where a stereocenter is present either on the isoquinoline core (commonly at C1) or on a substituent attached to the carboxamide nitrogen, is of significant interest. This is often achieved through enantioselective or diastereoselective methods.

Enantioselective Synthesis:

The creation of a chiral center with a specific configuration can be accomplished using chiral catalysts or chiral auxiliaries. For instance, the asymmetric reduction of a 3,4-dihydroisoquinoline precursor using a chiral reducing agent can establish a stereocenter at the C1 position. clockss.org Another approach involves the use of chiral phosphoric acids to catalyze reactions, such as the aza-Friedel-Crafts reaction, to produce chiral isoquinoline derivatives with high enantiomeric excess. rsc.org

Diastereoselective Synthesis:

Diastereoselective methods are employed when the starting material already contains a chiral center, and the goal is to create a new stereocenter with a specific relationship to the existing one. A notable example is the diastereoselective Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comnih.gov In this approach, a chiral auxiliary, such as a phenylglycinol derivative, can be incorporated into the precursor. mdpi.comnih.gov The cyclization then proceeds with a preference for one diastereomer over the other. The choice of chiral auxiliary and reaction conditions can significantly influence the diastereomeric ratio of the product. researchgate.net

The following table provides examples of stereoselective reactions that can be applied to the synthesis of chiral isoquinoline derivatives.

| Stereoselective Method | Key Feature | Example Application | Reference |

| Enantioselective Reduction | Use of a chiral reducing agent or catalyst to create a stereocenter. | Asymmetric reduction of a 3,4-dihydroisoquinoline to form a chiral 1-substituted tetrahydroisoquinoline. | clockss.org |

| Chiral Phosphoric Acid Catalysis | Aza-Friedel-Crafts reaction to produce chiral isoquinoline-1,3(2H,4H)-dione derivatives. | Synthesis of (S)-4-amino-4-(1H-indol-3-yl)-2-phenylisoquinoline-1,3(2H,4H)-dione with high enantiomeric excess. | rsc.org |

| Diastereoselective Pomeranz–Fritsch–Bobbitt Cyclization | Incorporation of a chiral auxiliary to direct the stereochemical outcome of the cyclization. | Synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. | mdpi.comnih.gov |

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations in this compound Synthesis

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the synthesis and functionalization of isoquinolines, including the formation of isoquinoline-7-carboxamides. These methods often offer high efficiency, selectivity, and functional group tolerance. mdpi.comnih.govnih.gov

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for C-H activation and cross-coupling reactions. mdpi.comnih.gov For the synthesis of isoquinoline-7-carboxamides, a key application is the aminocarbonylation of a 7-halo-isoquinoline. mdpi.comresearchgate.net This reaction involves the coupling of the halo-isoquinoline with an amine and carbon monoxide, catalyzed by a palladium complex, to directly form the amide bond at the 7-position. mdpi.comresearchgate.net The choice of palladium precursor and ligands, such as XantPhos, can be crucial for achieving high yields and accommodating a wide range of amine substrates. mdpi.com

Furthermore, palladium-catalyzed C-H functionalization can be used to directly introduce a carboxamide group or a precursor to it at the 7-position, although regioselectivity can be a challenge. nih.gov

Other Transition Metal-Mediated Reactions:

Besides palladium, other transition metals like rhodium and copper also play a significant role in isoquinoline synthesis. Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes is a powerful method for constructing the isoquinolone core, which can be a precursor to isoquinoline-7-carboxamides. nih.govbeilstein-journals.org Copper-catalyzed reactions, such as the carbamoylation of nitrogen heteroarenes, provide another route to introduce the carboxamide functionality. organic-chemistry.org

The table below highlights some transition metal-catalyzed reactions relevant to the synthesis of isoquinoline-7-carboxamides.

| Metal Catalyst | Reaction Type | Application | Reference |

| Palladium | Aminocarbonylation | Synthesis of isoquinoline-1-carboxamides from 1-iodoisoquinoline, adaptable to the 7-position. | mdpi.comresearchgate.net |

| Palladium | C-H Activation/Annulation | Synthesis of dihydro-isoquinolines from benzamides. | nih.gov |

| Rhodium | C-H Activation/Annulation | Synthesis of isoquinolones from benzamides and alkynes. | nih.govbeilstein-journals.org |

| Copper | Oxidative Carbamoylation | Direct carbamoylation of nitrogen heteroarenes. | organic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthesis of Isoquinoline-7-carboxamides

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of chemical compounds, including isoquinoline-7-carboxamides. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comnih.gov

Use of Greener Solvents:

A significant aspect of green chemistry is the replacement of conventional volatile organic solvents with more sustainable alternatives. For instance, in the palladium-catalyzed aminocarbonylation to produce isoquinoline-1-carboxamides, which is a reaction type applicable to the 7-position, biomass-derived solvents like γ-valerolactone (GVL) and ethyl levulinate (EtLev) have been successfully used as alternatives to traditional solvents like DMF. mdpi.comresearchgate.net These green solvents have shown comparable reactivity, making them viable and more environmentally benign options. mdpi.comresearchgate.net

Catalyst-Free and Energy-Efficient Methods:

The development of catalyst-free reactions and the use of energy-efficient techniques like ultrasonication are also key areas of green chemistry. Ultrasound-mediated synthesis can accelerate reaction rates under milder conditions compared to conventional heating, leading to energy savings. mdpi.com While not yet specifically reported for this compound, the synthesis of oxoquinoline-1(2H)-carboxamides has been achieved using ultrasonication in water, demonstrating the potential of this technique for related heterocyclic systems. mdpi.com

Atom Economy:

Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are inherently greener. Multicomponent reactions (MCRs) are excellent examples of atom-economical processes. researchgate.net While a specific MCR for this compound has not been detailed, the development of such a reaction would be a significant advancement in its sustainable synthesis.

The table below summarizes some green chemistry approaches that have been or could be applied to the synthesis of isoquinoline-7-carboxamides.

| Green Chemistry Approach | Description | Potential Application | Reference |

| Use of Biomass-Derived Solvents | Replacing traditional organic solvents with greener alternatives like GVL and EtLev. | Palladium-catalyzed aminocarbonylation to form the carboxamide group. | mdpi.comresearchgate.net |

| Ultrasound-Mediated Synthesis | Using ultrasonic irradiation to accelerate reactions under milder conditions. | Synthesis of the isoquinoline core or introduction of the carboxamide group. | mdpi.com |

| Catalyst-Free Protocols | Designing reactions that proceed efficiently without the need for a catalyst. | Potential for direct amidation reactions under specific conditions. | nih.govmdpi.com |

Iii. Structure Activity Relationship Sar Studies of Isoquinoline 7 Carboxamide Analogues

General Principles Guiding SAR Exploration in Isoquinoline-7-carboxamides

The exploration of structure-activity relationships (SAR) for isoquinoline-7-carboxamide derivatives is guided by established medicinal chemistry principles aimed at optimizing a molecule's therapeutic potential. A primary strategy involves iterative modification of a lead compound to enhance its interaction with a biological target, improve its pharmacokinetic profile, and minimize off-target effects.

Key principles that guide this exploration include:

Lipophilicity and Physicochemical Properties : There is often a general trend of improved potency with increased lipophilicity, although a balance must be struck to maintain favorable drug-like properties. nih.gov Modifications are guided by calculations of properties like LogP (lipophilicity), polar surface area (PSA), and hydrogen bonding capacity, which influence a compound's solubility, permeability, and metabolic stability. mdpi.com

Computational and Structure-Based Design : Modern SAR studies frequently employ computational tools. mdpi.com Homology modeling and molecular docking are used to predict how analogues will bind to a target's active site, allowing for the rational design of new derivatives. acs.orgfrontiersin.org Pharmacophore modeling helps identify the crucial three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. medsci.orgcpfi.org This allows for a more targeted synthetic approach, focusing on molecules most likely to succeed. acs.org

Elucidation of Key Pharmacophoric Elements within this compound Structures

A pharmacophore represents the essential spatial arrangement of molecular features that are necessary for a drug to interact with its specific biological target. For the this compound scaffold, several key elements have been identified as crucial for activity across different target classes.

The Carboxamide Linker : The amide group (-CONH-) is a critical linker that properly orients the substituents attached to its nitrogen atom within the binding pocket of a target. The carbonyl oxygen is a potent hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. mdpi.com The planarity and rigidity of the amide bond help to lock the molecule into a specific, active conformation. Studies have shown that the nature of this linker is important; replacing it with more flexible or different types of linkers, such as –CH₂– or –COCH₂–, can significantly alter or reduce activity, highlighting the importance of its specific geometry and hydrogen-bonding capabilities. nih.gov

Substituent Pockets (S1, S2, etc.) : The groups attached to the carboxamide nitrogen and the isoquinoline (B145761) ring project into specific sub-pockets of the target's binding site. The strategic placement of aromatic or aliphatic groups allows for hydrophobic, pi-stacking, or other van der Waals interactions that anchor the molecule and contribute significantly to binding affinity and selectivity. scienceopen.com

A general pharmacophore model for a kinase inhibitor based on this scaffold might include a hydrogen bond acceptor (the isoquinoline nitrogen) for the hinge region, another acceptor (the carboxamide oxygen), and defined hydrophobic regions corresponding to the pockets occupied by substituents. acs.orgmedsci.org

Impact of Substituent Modifications at the Carboxamide Nitrogen and Isoquinoline Ring on Biological Activity

Systematic modification of substituents on both the carboxamide nitrogen and the isoquinoline ring is a cornerstone of SAR studies for this class of compounds. These changes directly influence binding affinity, selectivity, and pharmacokinetic properties.

Modifications at the Carboxamide Nitrogen: The substituents on the amide nitrogen often dictate the compound's selectivity and potency by interacting with specific regions of the target's binding site.

Aliphatic vs. Aromatic Substituents : In studies targeting the translocator protein (TSPO), moving from small aliphatic groups to bulkier aromatic substituents on the carboxamide nitrogen has been explored. For example, replacing a methyl group with a benzyl (B1604629) group on the nitrogen (comparing PK 11195 to analogue 1a ) maintained high affinity for wild-type TSPO while improving affinity for a mutated form (A147T). rsc.org

Size of Alkyl Groups : The size of N-alkyl groups is also critical. In the same TSPO study, increasing the size from N-methyl (1a ) to N-ethyl (1b ) led to a significant decrease in binding affinity for both the wild-type and mutant proteins, suggesting a sterically constrained binding pocket. rsc.org

Modifications on the Isoquinoline Ring: Substituents on the isoquinoline core can modulate the electronic properties of the ring system and provide additional interaction points.

Impact of Substituent Position : The location of substituents on the isoquinoline nucleus can greatly affect bioactivity. researchgate.net In a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, large substituents like a benzyl group were well-tolerated at the 5-position, while an N-methylpiperazine was the preferred group at the 8-position. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups : The electronic nature of substituents is crucial. For some antifungal isoquinoline agents, the presence of electron-withdrawing groups on an attached aryl ring was found to significantly increase activity. researchgate.net In contrast, for certain kinase inhibitors, the introduction of methoxy (B1213986) groups (electron-donating) at specific positions enhances activity.

Introduction of Other Heterocycles : Replacing the isoquinoline core with other heterocyclic systems like quinazoline (B50416) can impact activity. The introduction of an additional nitrogen atom into the core generally improved binding at wild-type TSPO. rsc.org

Table 1: SAR of Isoquinoline Carboxamide Analogues as TSPO Modulators Data sourced from a study on PK 11195 derivatives. rsc.org

| Compound | R¹ | R² | TSPO WT Ki (nM) | TSPO A147T Ki (nM) |

| PK 11195 | CH₃ | -(CH₂)₃CH₃ | 10.9 | 10.6 |

| 1a | CH₃ | Benzyl | 12.3 | 31.7 |

| 1b | CH₂CH₃ | Benzyl | 55.6 | 101.0 |

Role of Stereochemistry in the Biological Potency and Selectivity of Isoquinoline-7-carboxamides

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many drugs, as biological targets like enzymes and receptors are themselves chiral. patsnap.comijpsr.com For this compound derivatives, particularly those based on a tetrahydroisoquinoline (THIQ) scaffold, the introduction of chiral centers can lead to significant differences in potency and selectivity between stereoisomers. ijpsr.comslideshare.net

The interaction between a drug and its target is highly dependent on a precise three-dimensional fit. patsnap.com Enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties. ijpsr.comnih.gov One enantiomer (the eutomer) may bind with high affinity to the target, producing the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause unwanted side effects. nih.gov

In the development of kinase inhibitors, this principle is frequently observed. For example, in a series of c-MET inhibitors, the introduction of a chiral center via an α-methyl group was investigated. The (R)-enantiomer exhibited significantly better potency than both the racemic mixture and the (S)-enantiomer. nih.gov This enhanced activity was attributed to a more optimal fit in the binding site, leading to improved binding affinity. nih.gov Similarly, in the development of IRAK4 inhibitors, switching to a quinoline (B57606)/isoquinoline core and introducing a chiral five-membered lactam ring showed that the (S)-isomer was substantially more potent than the (R)-isomer. nih.gov This difference often arises from one enantiomer achieving favorable interactions while the other experiences steric clashes with residues in the binding pocket. nih.gov

Therefore, the synthesis and evaluation of single, chirally pure enantiomers is a crucial step in the optimization of this compound-based drug candidates to maximize therapeutic efficacy and minimize potential adverse effects. patsnap.com

SAR Insights from Specific Target Classes (e.g., Kinase Inhibitors, Receptor Modulators)

The versatility of the this compound scaffold is demonstrated by its application in developing inhibitors for diverse protein families. The SAR insights gained are often specific to the topology of the target's binding site.

Kinase Inhibitors: This scaffold has proven particularly fruitful for developing selective kinase inhibitors.

Discoidin Domain Receptor 1 (DDR1) Inhibitors : Extensive SAR studies on tetrahydrothis compound derivatives have yielded highly potent and selective DDR1 inhibitors. acs.orgacs.org Initial hits 7a and 7b showed IC₅₀ values of 442 nM and 24.3 nM, respectively. acs.org Structure-based design led to the optimization of this series. A key insight was that the tetrahydroisoquinoline core fits into the ATP-binding site, with the N-H of the carboxamide and the isoquinoline nitrogen forming hydrogen bonds with the hinge region of the kinase. acs.org Modifications to the substituent attached to the carboxamide nitrogen were explored extensively. Attaching a 4-phenoxyphenyl group (as in compound 6j ) led to a potent inhibitor with a DDR1 Kd of 4.7 nM and excellent selectivity against a panel of over 400 other kinases. acs.org Further optimization by introducing a fluorine atom to this phenyl ring yielded compound 7ae , which had a Kd of 2.2 nM and an IC₅₀ of 6.6 nM. acs.org

Table 2: SAR of Tetrahydrothis compound Analogues as DDR1 Kinase Inhibitors Data compiled from studies on selective DDR1 inhibitors. acs.orgacs.org

| Compound | Substituent at Carboxamide Nitrogen | DDR1 Kd (nM) | DDR1 IC₅₀ (nM) |

| 7a | 4-(3-Methyl-1H-pyrazol-5-yl)phenyl | - | 442 |

| 7b | 4-(1-Methyl-1H-pyrazol-5-yl)phenyl | - | 24.3 |

| 6j | 4-Phenoxyphenyl | 4.7 | 9.4 |

| 7ae | 4-(4-Fluorophenoxy)phenyl | 2.2 | 6.6 |

Receptor Modulators: The this compound framework has also been adapted to target various receptors.

Translocator Protein (TSPO) Modulators : As discussed previously, isoquinoline-1-carboxamides, close structural relatives of the 7-carboxamide, have been developed as ligands for TSPO. The SAR is highly sensitive to the nature of the substituents on the carboxamide nitrogen and the heterocyclic core itself. rsc.org

Opioid Receptor Modulators : Derivatives of tetrahydroisoquinoline are known to exhibit activity at opioid receptors, indicating the potential for this scaffold in modulating G-protein coupled receptors (GPCRs).

APJ Receptor Modulators : While not isoquinolines, related benzoimidazole-carboxylic acid amide derivatives have been developed as modulators of the APJ receptor, which is involved in blood pressure regulation. google.com This suggests that the general carboxamide structure is a viable starting point for developing ligands for this class of receptors.

Iv. Mechanisms of Biological Action of Isoquinoline 7 Carboxamide and Its Analogues

Cellular Pathway Modulation by Isoquinoline-7-carboxamide

Influence on Cell Proliferation and Apoptosis Pathways

This compound and its analogues exert significant control over fundamental cellular processes such as proliferation and apoptosis (programmed cell death). researchgate.net The balance between cell division and cell death is critical for tissue homeostasis, and its dysregulation is a key feature of diseases like cancer. scispace.com

Isoquinoline (B145761) alkaloids have been shown to induce apoptosis in various cancer cell lines. researchgate.netnih.gov The mechanisms are often multifactorial. For instance, in gastric cancer cells, an active isoquinoline alkaloid was found to induce apoptosis by increasing the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases. nih.gov Similarly, certain quinazoline (B50416) derivatives can induce apoptosis in breast cancer cells. The process of apoptosis can be triggered through the cleavage of key proteins like retinoblastoma (RB) by caspases. scispace.com

| Compound/Derivative Class | Cell Line | Effect | Mechanism/Pathway | Reference |

| Isoquinoline alkaloid | Gastric Cancer | Induces apoptosis, G2/M phase arrest | Increased Bax/Bcl-2 ratio, cytochrome c release | nih.gov |

| Quinazoline-7-carboxamide derivative | MCF-7 (Breast Cancer) | Induces apoptosis, G1 phase arrest | - | |

| Tetrahydroisoquinoline (7e) | A549 (Lung Cancer) | Induces apoptosis, G2/M phase arrest | CDK2 inhibition | nih.gov |

| Tetrahydroisoquinoline (8d) | MCF-7 (Breast Cancer) | Induces apoptosis, S phase arrest | DHFR inhibition | nih.gov |

| Isoquinoline-based compounds | Lung Cancer | Induces apoptosis | Mitochondrial-dependent pathway | researchgate.net |

Interference with Cellular Migration and Invasion Processes

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. This compound and its analogues have been shown to interfere with these processes, suggesting their potential to inhibit tumor spread. nih.govmdpi.com

Studies have demonstrated that isoquinoline alkaloids can significantly inhibit the migration and invasion of gastric cancer cells. nih.gov Similarly, certain isoquinoline-1-carboxamide (B73039) derivatives, such as HSR1101, have been found to inhibit the migration of BV2 microglial cells, which is relevant in the context of neuroinflammation. mdpi.comnih.gov The mechanisms underlying these effects are diverse. One important target is the P2X7 receptor, which is often overexpressed in cancer cells and promotes invasion and migration. researchgate.net Natural isoquinoline alkaloids like berberine (B55584) have been shown to act as P2X7R antagonists, thereby inhibiting breast cancer progression. researchgate.net

Another mechanism involves the modulation of the extracellular matrix. Novel quinoline (B57606) derivatives have been shown to exert antitumor effects by downregulating lumican, a proteoglycan that promotes cancer cell migration, invasion, and proliferation. rsc.org By inhibiting these key pathways and molecules, isoquinoline-based compounds can effectively reduce the metastatic potential of cancer cells. nih.govrsc.org

Anti-inflammatory Signaling Pathways

This compound and its analogues possess potent anti-inflammatory properties by modulating key signaling pathways that regulate the inflammatory response. mdpi.comfrontiersin.org Chronic inflammation is a contributing factor to many diseases, including cancer, atherosclerosis, and neurodegenerative disorders. acs.orgfrontiersin.org

A primary mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comnih.govfrontiersin.org These pathways are crucial for the production of pro-inflammatory mediators. For example, the tetrahydrothis compound derivative 7ae was shown to inhibit the DDR1 kinase, which in turn suppressed the downstream p38 MAPK signal. acs.org This led to a dose-dependent inhibition of lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. acs.org

Similarly, the isoquinoline-1-carboxamide derivative HSR1101 potently inhibited the production of IL-6, TNF-α, and nitric oxide (NO) in LPS-stimulated microglial cells. mdpi.comnih.gov It achieved this by inhibiting the phosphorylation of MAPKs (ERK1/2, JNK, and p38) and preventing the nuclear translocation of NF-κB. mdpi.comnih.gov Furthermore, some isoquinoline alkaloids can exert anti-inflammatory effects by modulating the PI3K/Akt pathway and NLRP3 inflammasome. frontiersin.org Certain compounds like HSR1101 can also reverse the suppression of anti-inflammatory cytokines, such as IL-10, further contributing to the resolution of inflammation. mdpi.comnih.gov

| Compound/Derivative | Cell Type | Key Pathway Inhibited | Effect | Reference |

| Tetrahydrothis compound (7ae) | Macrophages, Lung Fibroblasts | DDR1/p38 MAPK | Decreased IL-6, TNF-α production | acs.org |

| Isoquinoline-1-carboxamide (HSR1101) | BV2 Microglial Cells | MAPKs/NF-κB | Decreased IL-6, TNF-α, NO; Increased IL-10 | mdpi.comnih.gov |

| Isoquinoline alkaloids (e.g., Berberine) | Various | NF-κB, MAPK, PI3K/Akt, NLRP3 inflammasome | Broad-spectrum anti-inflammatory effects | frontiersin.org |

Antimicrobial and Antiviral Action Mechanisms

The isoquinoline scaffold is the basis for numerous compounds with significant antimicrobial and antiviral activity. mdpi.comnih.govsci-hub.se These molecules act through various mechanisms to combat pathogenic microorganisms and inhibit viral replication.

Antimicrobial Action: Isoquinoline alkaloids have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov One proposed mechanism of action for isoquinoline alkaloids like sanguinarine (B192314) and berberine is the perturbation of the bacterial Z-ring, which is essential for cell division. sci-hub.se This leads to the inhibition of FtsZ GTPase activity and induces cell elongation without affecting DNA replication. sci-hub.se

A new class of alkynyl isoquinoline compounds has shown potent bactericidal activity. mdpi.com Proteomic studies on a representative compound, HSN584, revealed that its mechanism involves the perturbation of S. aureus cell wall and nucleic acid biosynthesis. mdpi.com Importantly, these compounds were also effective at reducing intracellular MRSA load in macrophages, a key advantage over some conventional antibiotics. mdpi.com

Antiviral Action: Isoquinoline derivatives have been investigated for their ability to inhibit a wide range of viruses. nih.govannualreviews.org The mechanisms are often virus-specific. Some dihydroisoquinolines have shown an inactivating effect on influenza A and B viruses. annualreviews.org The potential antiviral mechanisms for isoquinoline-related alkaloids include inhibiting viral entry, multiplication, and release. nih.gov They can interfere with key viral enzymes like RNA-dependent RNA polymerase (RdRp) or proteases (Mpro/3CLpro), which are essential for the replication of viruses such as SARS-CoV-2. nih.govmdpi.com For example, a tetrahydroisoquinoline derivative, trans-1, was found to efficiently inhibit SARS-CoV-2 replication by targeting the post-entry viral replication stage. researchgate.net

| Compound Class | Pathogen | Proposed Mechanism of Action | Reference |

| Protoberberine isoquinolines (e.g., Berberine) | Bacteria (S. aureus) | Perturbation of Z-ring, inhibition of cell division | sci-hub.se |

| Alkynyl isoquinolines (e.g., HSN584) | Bacteria (S. aureus) | Perturbation of cell wall and nucleic acid biosynthesis | mdpi.com |

| Tetrahydroisoquinoline derivative (trans-1) | Virus (SARS-CoV-2) | Inhibition of post-entry viral replication | researchgate.net |

| Dihydroisoquinolines | Virus (Influenza A/B) | Inactivation of extracellular virus, inhibition of intracellular multiplication | annualreviews.org |

| Isoquinoline Alkaloids | Various Viruses (HIV, HSV, SARS-CoV) | Inhibition of viral enzymes (e.g., RdRp, proteases), modulation of host pathways (e.g., NF-κB) | nih.gov |

V. Computational and Chemoinformatic Approaches in Isoquinoline 7 Carboxamide Research

Molecular Docking and Binding Mode Prediction for Isoquinoline-7-carboxamide

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its analogues, docking studies have provided crucial insights into their binding modes, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent inhibitors.

Research into inhibitors for targets like Interleukin-1 Receptor Associated Kinase 4 (IRAK4) and Discoidin Domain Receptor 1 (DDR1) has effectively utilized molecular docking. In the development of IRAK4 inhibitors, a fragment-based approach identified an initial isoquinoline (B145761) carboxamide hit. acs.orgresearchgate.net Subsequent docking studies and analysis of co-crystal structures helped to optimize this fragment, leading to nanomolar potency. acs.orgresearchgate.net Similarly, the structure-based design of 1,2,3,4-tetrahydroisoquinoline-7-carboxamides as selective DDR1 inhibitors was guided by computational docking. acs.org These studies predicted that introducing a lipophilic substituent at a specific position could occupy a small hydrophobic pocket in the ATP binding site, a hypothesis that was later confirmed experimentally to improve potency. acs.org

Docking has also been applied to homology models of target proteins. For instance, active isoquinoline compounds were docked into a homology model of IκB Kinase-β (IKK-β), which helped to refine the understanding of their binding interactions. acs.org In another study, 3D quantitative structure–activity relationship (3D-QSAR) models for isoquinoline derivatives as leucine (B10760876) aminopeptidase (B13392206) (LAP) inhibitors were complemented by docking studies, which showed that the compounds interact with zinc ions and form key hydrogen bonds and hydrophobic interactions within the LAP binding pocket. researchgate.net The knowledge-based prediction of binding modes for various kinase inhibitors has also been systematized, with isoquinoline scaffolds noted to form crucial hydrogen bonds with the hinge region of the kinase. acs.org

| Target Protein | Isoquinoline Derivative Class | Key Findings from Docking Studies | Reference(s) |

| IRAK4 | Isoquinoline Carboxamide | Guided fragment optimization to achieve nanomolar potency. | acs.orgresearchgate.net |

| DDR1 | Tetrahydrothis compound | Predicted that a lipophilic substituent would occupy a hydrophobic pocket, improving potency. | acs.org |

| IKK-β | 6-Aryl-7-alkoxyisoquinoline | Refined the hypothesis of the binding mode in a homology model. | acs.org |

| LAP | Dihydroisoquinoline | Showed interactions with zinc ions and key amino acids in the binding pocket. | researchgate.net |

Advanced Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of ligand-target interactions, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can assess the stability of a predicted binding pose, reveal conformational changes in the protein and ligand, and provide a more accurate estimation of binding free energies. acs.orgmdpi.com

In the study of kinase inhibitors, MD simulations have been used to confirm the stability of docked complexes. For example, simulations were performed on a quinoline-3-carboxamide (B1254982) derivative bound to Ataxia-Telangiectasia Mutated (ATM) kinase and its close homologues. mdpi.com The analysis of the root-mean-square deviation (RMSD) of the protein-ligand complex throughout the simulation confirmed that the secondary structure remained stable, validating the docking results. mdpi.com Similarly, MD simulations of a novel quinoline-4-carboxamide derivative targeting phosphoinositide-dependent protein kinase-1 (PDK1) confirmed the stability of the compound in the protein's binding site. nih.gov

MD simulations are also crucial for understanding the selectivity of ligands for different but related targets. A study on imidazoquinoline derivatives, which are structurally similar to some isoquinoline compounds, used MD simulations to uncover the mechanism of their selective agonism towards Toll-like receptors TLR7 and TLR8. plos.org The simulations, combined with Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, predicted binding free energies that aligned well with experimental data and identified that van der Waals interactions were the primary driving force for selectivity. plos.org These studies highlight how MD simulations can serve as an effective filter to distinguish between correct and incorrect docking poses and to provide a deeper understanding of the dynamics and stability of this compound-target complexes. acs.org

| System Studied | Simulation Goal | Key Findings | Reference(s) |

| Quinoline-3-carboxamide-ATM Kinase | Assess stability of docked complex | RMSD analysis confirmed the stability of the protein's secondary structure and ligand interactions over 100 ns. | mdpi.com |

| Imidazoquinoline-TLR7/TLR8 | Understand binding selectivity | MM-GBSA calculations of binding free energy correlated with experimental selectivity; identified key differential interactions. | plos.org |

| Quinoline-4-carboxamide-PDK1 | Confirm stability of docked pose | The simulation confirmed a stable complex, supporting the potential of the compound as an inhibitor. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity using mathematical models. mdpi.com For series of this compound analogues, QSAR studies have been instrumental in identifying key structural features that govern their potency and in predicting the activity of newly designed compounds. researchgate.net

A 3D-QSAR study was conducted on a series of substituted dihydroisoquinoline derivatives with inhibitory activity against leucine aminopeptidase (LAP). researchgate.net This model provided valuable information on the structural characteristics of the inhibitors that contribute to their potency and was used to evaluate newly designed isoquinoline derivatives containing phosphonic/phosphinic acid moieties. researchgate.net Another QSAR study on isoquinoline derivatives as Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors used Molecular Representation of Structure-Property Relationships (MoRSE) descriptors. japsonline.com The resulting model indicated that specific topological and atomic characteristics are crucial for inhibitory activity. japsonline.com

QSAR models have also been used to understand receptor-ligand interactions on a broader scale. An analysis of quinazoline (B50416), quinoline (B57606), and isoquinoline derivatives as α1-adrenoceptor antagonists highlighted the critical role of the protonated quinazoline nucleus for a productive interaction with the receptor. acs.org The derived QSAR model, which correlated theoretical molecular descriptors with binding affinity, successfully predicted the affinity of new analogues. acs.org These examples demonstrate that QSAR is a powerful tool for lead optimization within the this compound class, enabling the prioritization of synthetic targets with potentially improved biological activity. mdpi.com

| Compound Series | Target/Activity | QSAR Method | Key Descriptors/Findings | Reference(s) |

| Dihydroisoquinoline Derivatives | LAP Inhibition | 3D-QSAR | Provided insights into structural requirements for potency. | researchgate.net |

| Benzoic Acid Derivatives | AKR1C3 Inhibition | MoRSE Descriptors | Identified important topological and atomic characteristics for activity. | japsonline.com |

| Quinazoline/Quinoline/Isoquinoline Derivatives | α1-Adrenoceptor Antagonism | 2D/3D Descriptors | Emphasized the importance of the protonated heterocyclic nucleus for binding. | acs.org |

Virtual Screening and De Novo Design of this compound Analogues

Virtual screening and de novo design are powerful chemoinformatic strategies for identifying novel chemical scaffolds and designing new molecules with desired biological activities. Virtual screening involves searching large compound libraries in silico to identify potential hits, while de novo design computationally builds new molecules from scratch. ethz.chacs.org

Virtual screening has been successfully applied to identify isoquinoline-based compounds. In a search for novel modulators of the TRPV1 receptor, pharmacophore-based virtual screening was used to filter compound databases, leading to the identification of several hits, including isoquinoline derivatives. nih.govtandfonline.com Similarly, a virtual screening strategy was employed to identify a pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold as a PI3Kα inhibitor, which was subsequently optimized into a series of potent carboxamide derivatives. researchgate.net

De novo design approaches have been used to explore new chemical space around the isoquinoline core. For instance, novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives were developed as HIV-1 reverse transcriptase inhibitors using a de novo design strategy. nuph.edu.ua In a broader context, enzymatic cascades have been designed de novo to synthesize both natural and non-natural benzylisoquinoline alkaloids, demonstrating the power of combining computational design with synthetic biology. These approaches allow researchers to move beyond existing chemical libraries and generate truly novel this compound analogues with optimized properties.

Pharmacophore Generation and Ligand-Based Drug Design Methodologies

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become paramount. nih.gov Pharmacophore modeling is a cornerstone of this approach, defining the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. mdpi.com

For isoquinoline derivatives, pharmacophore models have been generated from sets of known active compounds to guide the discovery of new inhibitors. In the study of TRPV1 antagonists, a dataset of known inhibitors, including substituted isoquinoline-aralkyl-ureas and -amides, was clustered based on shared pharmacophore features. nih.govtandfonline.com This analysis helped to identify common interaction patterns and was used to build predictive pharmacophore models for virtual screening. nih.govtandfonline.com Similarly, a pharmacophore model was developed as part of a virtual screening process that identified initial isoquinoline hits for IKK-β. acs.org This model included features such as a hydrogen-bond acceptor positioned near a key hinge residue in the target's binding site. acs.org

These pharmacophore models serve as 3D queries to search for new molecules that fit the required spatial arrangement of chemical features. This ligand-based approach is often combined with other methods, such as 3D-QSAR, to refine the design of new compounds. For example, insights from 3D-QSAR contour maps can suggest specific modifications to a lead compound to enhance its interaction with the target, effectively guiding the design of new ligands with predicted higher activity. mdpi.com

| Target/Compound Class | Approach | Key Pharmacophore Features | Reference(s) |

| TRPV1 Antagonists | Pharmacophore-based clustering and modeling | A polar head, a linker, and a hydrophobic tail were identified as common features. | nih.govtandfonline.com |

| IKK-β Inhibitors | Pharmacophore-based virtual screening | A hydrogen-bond acceptor and specific aromatic constraints. | acs.org |

| DPP-4 Inhibitors | 3D-QSAR and Pharmacophore Modeling | Used to identify essential structural features for activity in quinoline and isoquinoline derivatives. | researchgate.net |

Vi. Application of Isoquinoline 7 Carboxamide in Advanced Drug Discovery Strategies

Scaffold Hopping from Isoquinoline-7-carboxamide to Novel Chemotypes

Scaffold hopping is a computational or rational design strategy used to identify isosteric replacements for a core molecular structure, aiming to discover novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetics. researchgate.net This approach can lead to compounds with new intellectual property space. researchgate.net

In the pursuit of new NorA efflux pump inhibitors (EPIs) for S. aureus, researchers performed a scaffold hopping strategy starting from a quinoline (B57606) core. nih.gov One of the scaffolds explored was the isomeric isoquinoline (B145761) ring system. This led to the design and synthesis of isoquinoline-based derivatives. However, in this specific case, the resulting isoquinoline derivatives 9a and 9b were found to be inactive, suggesting that the nitrogen position at the 1-position of the quinoline core was essential for NorA inhibition. nih.gov

Conversely, a "cut-and-sew" scaffold hopping strategy was successfully employed to construct a tetrahydroisoquinoline scaffold from a weaker dual inhibitor of protein arginine methyltransferases (PRMT) 4 and 6. acs.org This effort, guided by a structure-based approach, led to the identification of a potent and highly selective PRMT4 inhibitor, demonstrating the utility of the (tetrahydro)isoquinoline scaffold in generating novel and effective chemotypes. acs.org

Table 1: Example of Scaffold Hopping Involving the Isoquinoline Moiety This table is for illustrative purposes based on the described research.

| Original Scaffold | Target | Hopped Scaffold | Result | Reference |

|---|---|---|---|---|

| Quinoline | S. aureus NorA Efflux Pump | Isoquinoline | Loss of activity | nih.gov |

| Weak dual inhibitor | PRMT4/6 | Tetrahydroisoquinoline | Potent and selective PRMT4 inhibitor | acs.org |

Fragment-Based Drug Design Employing this compound Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. researchoutreach.org These hits are then optimized and grown or merged to produce higher-affinity leads. researchoutreach.orgfrontiersin.org The isoquinoline structure has proven to be an effective template in FBDD campaigns. researchoutreach.org

A notable example is the discovery of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a target for inflammatory diseases. acs.orgosti.gov A fragment-based screening identified a micromolar hit. acs.org Through optimization, where an isoquinoline ring was shown to function as effectively as the initial quinoline core, potent nanomolar inhibitors were developed. acs.org This medicinal chemistry effort, informed by co-crystal structures, ultimately led to the clinical candidate PF-06650833 , a potent and selective IRAK4 inhibitor. acs.orgresearchgate.net

Table 2: Evolution of an IRAK4 Inhibitor via FBDD

| Compound | Description | IRAK4 IC50 | Ligand Efficiency (LE) | Reference |

|---|---|---|---|---|

| 51 | Initial Fragment Hit | 55 µM | 0.46 | acs.org |

| 16 | Isoquinoline Lead | - | - | acs.org |

| PF-06650833 (40) | Clinical Candidate | Potent (nanomolar) | - | acs.orgresearchgate.net |

This process highlights how the isoquinoline scaffold can be incorporated during fragment evolution to achieve significant gains in potency and develop drug-like properties suitable for clinical investigation. acs.orgresearchgate.net

Design and Synthesis of Hybrid Molecules Incorporating this compound

Hybrid molecule design involves combining two or more distinct pharmacophoric moieties into a single chemical entity. This strategy aims to create compounds that can interact with multiple targets or with different sites on a single target, potentially leading to enhanced efficacy or a unique pharmacological profile.

The this compound unit has been successfully incorporated into hybrid molecules. In one study, a bisamide series was explored for activity against the Heat Shock Factor 1 (HSF1) pathway. acs.org Researchers synthesized N-(5-(2,3-Dihydrobenzo[b] acs.orgnih.govdioxine-6-carboxamido)-2-methylphenyl)this compound (16) by moving the quinoline nitrogen from the 1- to the 3-position to create the isoquinoline isomer. nih.gov This modification, a hybrid of a benzodioxane carboxamide and an this compound, resulted in only a slight decrease in activity compared to the quinoline parent compound, demonstrating the structural tolerance for the isoquinoline core in this chemical series. acs.orgnih.gov

Another example involves the discovery of inhibitors for pro-matrix metalloproteinase-9 (proMMP-9). rcsb.org A lead compound was identified by merging two distinct hit compounds from a high-throughput screen. Subsequent lead optimization, which included the synthesis of an indole (B1671886) derivative incorporating an this compound moiety, led to a highly potent and selective inhibitor of proMMP-9 activation. rcsb.org

The synthesis of these hybrids often involves standard amide bond formation techniques. For instance, the synthesis of compound 16 involved the HATU-mediated coupling of Isoquinoline-7-carboxylic acid with an appropriate amine precursor. acs.orgnih.gov

Lead Optimization Strategies for Enhancing Potency and Selectivity of Isoquinoline-7-carboxamides

Once a promising lead compound containing the this compound scaffold is identified, lead optimization is performed to improve its drug-like properties, particularly potency and selectivity. biosolveit.de This involves the systematic synthesis and evaluation of analogues to establish a clear structure-activity relationship (SAR). biosolveit.de

An extensive SAR investigation was conducted on a series of tetrahydrothis compound derivatives as inhibitors of Discoidin Domain Receptor 1 (DDR1), a potential target for anti-inflammatory drugs. acs.org The optimization process involved several strategies:

Stereochemistry Exploration : It was discovered that the R-isomer (7ae ) was 25-fold more potent than the corresponding S-isomer (7af ), highlighting the importance of stereochemistry for target engagement. acs.org

Substitution Modification : Various substitutions were made at different positions of the tetrahydroisoquinoline ring system. A 1-methylhomopiperazinemethyl group at a specific position yielded compound 7ad , which displayed potent DDR1 inhibition. acs.org

Selectivity Profiling : The optimized compounds were tested against related kinases to ensure target selectivity. The lead compound 7ae exhibited excellent selectivity, being 38-fold less potent against the related DDR2 and over 1000-fold less potent against c-Kit and Bcr-Abl kinases. acs.org

This iterative process of design, synthesis, and testing successfully enhanced the potency from a micromolar hit to a nanomolar lead candidate with high selectivity. acs.org

Table 3: Lead Optimization of Tetrahydrothis compound DDR1 Inhibitors

| Compound | Key Feature | DDR1 IC50 (nM) | Selectivity vs. DDR2 (fold) | Reference |

|---|---|---|---|---|

| 7c | Racemic mixture | 38.3 | 47 | acs.org |

| 7ad | 1-methylhomopiperazinemethyl sub. | Potent | - | acs.org |

| 7ae | R-isomer of 7ad analogue | 6.6 | 38 | acs.org |

| 7af | S-isomer of 7ad analogue | ~165 (estimated) | - | acs.org |

This compound in the Discovery of Probes for Biological Systems

Chemical probes are small molecules used as tools to study biological systems by selectively modulating the function of a specific protein target. nih.gov The this compound scaffold has been integral to the development of such probes.

In the study of Heterochromatin Protein 1 (HP1), which is involved in gene regulation, researchers developed peptidomimetic compounds to target the HP1 chromodomain. nih.govacs.org By exploring different heterocyclic aromatic "cap" residues, they synthesized an analogue containing an isoquinoline moiety (UNC6391 ). nih.govacs.org This work led to the development of potent compounds and a biotinylated derivative, UNC7565 , which serves as a chemical tool to precipitate and study HP1-containing complexes from cell lysates. nih.govacs.org

Another example comes from a phenotypic screen to find inhibitors of the Heat Shock Factor 1 (HSF1) pathway. acs.orgnih.gov The hit compound was a bisamide that contained a quinoline moiety. During SAR studies, the this compound analogue 16 was synthesized. acs.org The broad SAR around this part of the molecule suggested it was solvent-exposed, making it suitable for attaching linkers for chemical proteomics. nih.gov This strategy ultimately led to the development of the chemical probe CCT251236 , which was used in pull-down experiments to successfully identify the protein pirin as a high-affinity molecular target. researchgate.net

Table 4: this compound Containing Chemical Probes

| Probe/Analogue | Target Family/Pathway | Application | Reference |

|---|---|---|---|

| UNC6391 | HP1 Chromodomains | SAR for probe development | nih.govacs.org |

| CCT251236 (related to analogue 16 ) | HSF1 Pathway / Pirin | Target identification via chemical proteomics | acs.orgresearchgate.net |

These examples underscore the value of the this compound structure not only in creating potential therapeutics but also in forging essential tools for fundamental biological research. acs.orgnih.govacs.org

Vii. Current Challenges and Future Perspectives in Isoquinoline 7 Carboxamide Research

Development of Novel Synthetic Methodologies for Diversification

A significant challenge in isoquinoline-7-carboxamide research is the development of efficient and versatile synthetic routes to generate structurally diverse libraries of analogues. The ability to rapidly introduce a wide array of functional groups onto the core scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Current research employs several strategies to achieve this diversification. Multi-step solution-phase synthesis remains a cornerstone, often beginning with a commercially available or synthesized isoquinoline-7-carboxylic acid. acs.org A common step involves amide bond formation using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.orgnih.govresearchgate.net This method has been successfully used to generate bisamide analogues by coupling the isoquinoline-7-carboxylic acid with various amino-functionalized aromatic rings. acs.orgnih.gov

To further enhance structural diversity, researchers are exploring different synthetic schemes. One approach involves a five-step sequence starting from 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, which includes key steps like amide formation and Friedel-Crafts acylation to introduce complex side chains. vulcanchem.com Another strategy for creating analogues with improved properties, such as solubility, involves introducing specific functional groups at the start of the synthesis, for instance, through lithium-halogen exchange of a corresponding aryl bromide to form the precursor carboxylic acid. acs.orgnih.gov Solid-phase peptide synthesis (SPPS) has also been adapted to create peptidomimetic analogues containing the isoquinoline (B145761) moiety, allowing for the rapid generation of compound libraries with varied peptide or peptoid residues. nih.govacs.org The choice of metal catalysts, such as palladium or platinum, is also critical in various synthetic transformations that enable the construction of complex derivatives. google.com

| Synthetic Strategy | Description | Key Reagents/Techniques | Reference |

| Multi-step Solution Phase | Sequential reactions to build the final molecule from a starting isoquinoline core. | HATU, Oxalyl chloride, Fe/NH4Cl | acs.org, nih.gov, researchgate.net |

| Solid-Phase Peptide Synthesis (SPPS) | Building peptidomimetic analogues on a solid resin support for rapid library generation. | Split-and-pool synthesis, CNBr cleavage | nih.gov, acs.org |

| Early-Stage Functionalization | Introducing key functional groups (e.g., for solubility) at the beginning of the synthetic route. | n-BuLi, CO2(s) (Lithium-halogen exchange) | acs.org, nih.gov |

| Catalytic Reactions | Use of metal catalysts to facilitate specific bond formations and transformations. | Palladium, Platinum, Rhodium catalysts | google.com |

Identification and Validation of Emerging Biological Targets for Isoquinoline-7-carboxamides

A critical aspect of advancing this compound research is moving beyond known targets to identify and validate novel biological interactions. Historically, many drug discovery programs have focused on a limited number of protein families. nih.gov Phenotypic screening, where compounds are tested in cell-based assays that measure a specific cellular outcome, has become a powerful, unbiased approach to uncover new mechanisms of action and, consequently, new targets. acs.orgnih.govresearchgate.net

A prominent example involves a bisamide derivative containing the this compound scaffold that was identified in a phenotypic screen as an inhibitor of the Heat Shock Factor 1 (HSF1) stress pathway. acs.orgnih.govresearchgate.net To identify the direct molecular target, researchers employed chemical proteomics. This involved creating a biotinylated version of the active compound to "pull down" its binding partners from cell lysates. nih.govacs.org Through this method, the protein pirin was identified as a high-affinity molecular target, a finding that was subsequently confirmed and quantified using biophysical techniques like surface plasmon resonance (SPR) and X-ray crystallography. nih.govresearchgate.net

Other emerging targets for this compound derivatives have been identified through various screening methods:

HDAC6: An N-hydroxy substituted 1,2,3,4-tetrahydrothis compound (B2405039) was found to be a potent inhibitor of histone deacetylase 6 (HDAC6), with an IC₅₀ of 38 nM. vulcanchem.com

DDR1: A different this compound derivative was noted as an inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer. researchgate.net

CBX5: Peptidomimetic antagonists incorporating an isoquinoline cap were developed as ligands for the CBX5 chromodomain, a component of the Heterochromatin Protein 1 (HP1) family involved in gene regulation. nih.govacs.org Their binding was validated through Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Differential Scanning Fluorimetry (DSF), and Isothermal Titration Calorimetry (ITC). nih.gov

IRAK4: Novel heterocyclic compounds, including isoquinoline-7-carboxamides, have been developed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways. google.com

5-HT5A Receptor: An this compound derivative has been reported to possess selective antagonist activity for the 5-HT5A serotonin (B10506) receptor, a target for neurological and psychiatric conditions. google.com

| Emerging Target | Therapeutic Area | Identification/Validation Method(s) | Reference |

| Pirin | Cancer (HSF1 Pathway) | Phenotypic Screen, Chemical Proteomics, SPR, Crystallography | acs.org, nih.gov, researchgate.net |

| HDAC6 | Cancer, Neuroinflammation | Enzymatic Inhibition Assay | vulcanchem.com |

| DDR1 | Cancer | Kinase Inhibition Assay | researchgate.net |

| CBX5 (HP1α) | Epigenetics, Cancer | TR-FRET, DSF, ITC | nih.gov, acs.org |

| IRAK4 | Inflammation, Autoimmune Disease | Kinase Inhibition Assay | google.com |

| 5-HT5A Receptor | Neurology, Psychiatry | Receptor Binding/Functional Assay | google.com |

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

A future frontier in the exploration of isoquinoline-7-carboxamides lies in the integration of artificial intelligence (AI) and machine learning (ML). While the application of these technologies to this specific chemical class is still in its nascent stages, the broader field of drug discovery provides a clear roadmap for their potential impact. The large datasets of bioactive molecules housed in repositories like ChEMBL, which contains entries for this compound derivatives and their associated biological activities, are invaluable resources for training computational models. ontosight.ai

ML algorithms can be trained on existing structure-activity relationship (SAR) data to build predictive models. acs.org These models could rapidly screen virtual libraries of millions of novel this compound analogues to prioritize candidates with the highest probability of being active against a specific target. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening.

Furthermore, generative AI models can be employed for de novo drug design. By learning the underlying chemical rules and desired properties from known active compounds, these models can propose entirely new this compound structures that are optimized for potency, selectivity, and drug-like properties. AI can also analyze complex biological data from proteomics or transcriptomics experiments to help identify and prioritize novel biological targets for which new this compound inhibitors could be designed.

Exploration of this compound in Advanced Therapeutic Modalities

The versatility of the this compound scaffold allows for its exploration in advanced therapeutic modalities beyond traditional small molecule inhibitors. One of the most significant applications is in the development of chemical probes. nih.gov These are specialized molecules designed to selectively engage a biological target in a complex cellular environment, enabling the study of its function.

For instance, the pirin ligand CCT251236, which contains the this compound core, was developed as a chemical probe to investigate the effects of HSF1 transcription inhibition both in vitro and in vivo. nih.gov Similarly, potent peptidomimetic antagonists of the CBX5 chromodomain were derivatized with biotin (B1667282) tags. acs.org This modification allows the compound to be used in chemiprecipitation (pull-down) experiments to isolate the target protein (CBX5) and its associated binding partners from cell lysates, providing a powerful tool to map protein-protein interaction networks. acs.org

Another area of future exploration is the use of this compound derivatives in combination therapies. Research on HDAC inhibitors, a class that includes at least one this compound compound, suggests they could be combined with other antineoplastic agents like monoclonal antibodies or fusion proteins to enhance therapeutic efficacy and overcome drug resistance. google.com

Contribution of this compound to Fundamental Chemical Biology Insights

This compound-based molecules are not only potential therapeutics but also valuable tools that contribute to a deeper understanding of fundamental chemical biology. The process of identifying a molecule's target and mechanism of action often illuminates complex biological pathways.

The discovery that a bisamide this compound inhibits the HSF1 pathway by binding to pirin provides a clear example. nih.govresearchgate.net This work connected a cellular phenotype (inhibition of the stress response) to a specific, high-affinity molecular interaction, thereby clarifying the role of pirin in this critical cellular process. nih.gov Similarly, a derivative targeting HDAC6 was shown to reduce the production of the inflammatory cytokine TNF-α by blocking the nuclear translocation of NF-κB, offering a mechanistic insight into its anti-inflammatory effects. vulcanchem.com

Perhaps most illustrative is the work on antagonists for the Heterochromatin Protein 1 (HP1) family. nih.govacs.org The development of potent and selective this compound-containing ligands for the CBX5 chromodomain provides high-quality chemical probes. nih.gov These tools are expressly designed to help researchers elucidate the complex biology of HP1 proteins and their role in chromatin structure and gene regulation, demonstrating how a chemical scaffold can be leveraged to answer fundamental questions in biology. nih.govacs.org

Q & A

Q. How to validate in vitro findings of this compound in vivo?

- Methodological Answer : Design pharmacokinetic/pharmacodynamic (PK/PD) studies:

- Dosing regimen : Calculate based on in vitro IC and plasma protein binding.

- Biomarker monitoring : Use ELISA or Western blot for target engagement.

- Control groups : Include vehicle and standard-of-care comparators. Address interspecies differences (e.g., murine vs. human metabolic pathways) .

Data Presentation and Reproducibility

- Tables : Include raw data (e.g., IC values ± SEM) and statistical tests (e.g., ANOVA with post-hoc corrections) .

- Supporting Information : Provide synthetic procedures, spectral data, and assay protocols in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.